molecular formula C18H14ClN5O B2750987 1-(5-chloro-2-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904815-51-6

1-(5-chloro-2-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2750987
CAS RN: 904815-51-6
M. Wt: 351.79
InChI Key: RUGOGCVEBZJTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14ClN5O and its molecular weight is 351.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemistry

1,2,3-Triazole derivatives, including compounds similar to the specified chemical, are synthesized through reactions involving amino-1,2,3-triazoles and carboxamides, showcasing a methodological approach to create structurally diverse triazoles. These compounds are pivotal in exploring new chemical entities with potential biological activities. The process involves reductions and reactions with phosphoryl chloride, highlighting the versatility and chemical reactivity of triazole derivatives (Albert, 1970).

Antimicrobial Activities

Triazole compounds have been reported to possess antimicrobial activities. Studies on 1,2,4-triazole derivatives have demonstrated their efficacy against various microorganisms, suggesting the potential of the specified compound in contributing to the development of new antimicrobial agents. This research area focuses on synthesizing novel triazole derivatives and evaluating their antimicrobial properties against a spectrum of pathogens (Bektaş et al., 2007).

Antitumor Potential

Research into imidazotetrazines, a class related to triazoles, has uncovered compounds with broad-spectrum antitumor activities. Such studies provide a foundation for exploring the antitumor potential of related triazole derivatives, including the compound . The mechanism of action often involves the formation of intermediates that can act as prodrugs, offering insights into novel cancer treatment strategies (Stevens et al., 1984).

Novel Synthetic Pathways

Innovative synthetic methods for triazole derivatives, such as the specified compound, have been developed. These methods facilitate the creation of compounds with varied substitutions, which can significantly impact their biological activities. For example, the [2 + 2] cycloadditions of lithium alkynamides produced by fragmentation of 1,2,3-triazoles open new avenues for the synthesis of complex triazole-based molecules with potential pharmaceutical applications (Ghose & Gilchrist, 1991).

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(2-cyanophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-11-7-8-14(19)9-16(11)24-12(2)17(22-23-24)18(25)21-15-6-4-3-5-13(15)10-20/h3-9H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGOGCVEBZJTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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